REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N+:3]=1[O-:9].[CH2:10]([OH:18])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[Na]>CS(C)=O>[OH-:9].[Cl:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([O:18][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[N+:3]=1[O-:9] |^1:18|
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
ClC1=[N+](C(=CC=C1)Cl)[O-]
|
Name
|
|
Quantity
|
0.658 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=[N+](C(=CC=C1)OCCCCCCCC)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |